2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol
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Overview
Description
2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol is an organic compound that features both an epoxide and an allyl ether functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol typically involves the reaction of glycidol with allyl alcohol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of glycidol attacks the allyl alcohol, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as potassium hydroxide, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The allyl ether group can be reduced to form the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the ring, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the allyl ether group.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of azido or thiol-substituted compounds.
Scientific Research Applications
2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with various drugs.
Industry: Utilized in the production of epoxy resins and coatings, where its unique structure imparts desirable properties such as flexibility and chemical resistance.
Mechanism of Action
The mechanism of action of 2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, such as proteins or nucleic acids, leading to cross-linking or modification of these biomolecules. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
Glycidol: Similar in structure but lacks the allyl ether group.
Allyl glycidyl ether: Contains both an epoxide and an allyl ether group, similar to 2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol.
Epichlorohydrin: Contains an epoxide ring but lacks the allyl ether group.
Uniqueness
This compound is unique due to the presence of both an epoxide and an allyl ether group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-3-11-5-8(4-10)12-6-9-7-13-9/h2,8-10H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZDZVZVQQEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)OCC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90820810 |
Source
|
Record name | 2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90820810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61095-07-6 |
Source
|
Record name | 2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90820810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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